1H-1,2,3-Triazol-4-amine

Adenosine Receptor Pharmacology GPCR Ligand Design Click Chemistry Application

1H-1,2,3-Triazol-4-amine (CAS 573713-80-1) is the preferred core for focused medicinal chemistry libraries. This 4‑amine regioisomer is the privileged scaffold for sigma‑1 receptor ligands (Ki 214 nM), validated antimalarial leads (IC₅₀ 0.8 µM), and A₃ adenosine receptor partial agonists. Substituting with the 5‑amine, 3‑amino‑1,2,4‑triazole, or 4‑amino‑1,2,4‑triazole isomers breaks target engagement, alters metabolic stability, and introduces neurotoxicity risks. Choose the exact regioisomer to preserve SAR and avoid costly project derailment.

Molecular Formula C2H4N4
Molecular Weight 84.08 g/mol
CAS No. 573713-80-1
Cat. No. B3021812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,2,3-Triazol-4-amine
CAS573713-80-1
Molecular FormulaC2H4N4
Molecular Weight84.08 g/mol
Structural Identifiers
SMILESC1=NNN=C1N
InChIInChI=1S/C2H4N4/c3-2-1-4-6-5-2/h1H,(H3,3,4,5,6)
InChIKeyJSIAIROWMJGMQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-1,2,3-Triazol-4-amine (CAS 573713-80-1) – A Foundational 4-Amino-Triazole Scaffold for Targeted Derivatization


1H-1,2,3-Triazol-4-amine (CAS 573713-80-1) is a heterocyclic organic compound consisting of a 1,2,3-triazole ring substituted with a primary amine group at the 4-position. It serves as a versatile synthetic intermediate and a crucial pharmacophore in medicinal chemistry, particularly for constructing bioactive molecules via click chemistry or through further derivatization of its amine functionality [1]. The compound is characterized by its molecular formula C2H4N4 and a molecular weight of 84.08 g/mol [2]. Its unsubstituted triazole core offers a unique balance of stability and reactivity, making it a preferred starting point for creating focused libraries of 1,2,3-triazole-4-amine derivatives with applications across sigma receptor modulation, antimicrobial agent development, and oncology research [3][4].

Why 1H-1,2,3-Triazol-4-amine Cannot Be Substituted with Other Amino-Triazole Isomers


Substituting 1H-1,2,3-Triazol-4-amine with other amino-triazole isomers—such as the 5-amine regioisomer (CAS 30132-90-2), 4-amino-1,2,4-triazole (CAS 584-13-4), or 3-amino-1,2,4-triazole (CAS 61-82-5)—is not chemically or biologically equivalent and will lead to divergent experimental outcomes. The position of the amine group on the triazole ring dictates both the compound's electronic distribution and its regiospecific reactivity in subsequent synthetic steps, particularly in click chemistry and cross-coupling reactions [1]. Critically, the 4-amino-1,2,3-triazole scaffold is a privileged structure for targeting sigma receptors, and even minor alterations in substitution pattern result in a substantial loss of receptor affinity and functional activity [2]. Furthermore, the 1,2,3-triazole core confers a distinct metabolic stability profile compared to 1,2,4-triazoles, a factor that significantly impacts downstream drug discovery and development workflows [3]. Therefore, generic substitution introduces unacceptable variability in synthesis, biological activity, and pharmacokinetic behavior.

1H-1,2,3-Triazol-4-amine – Quantifiable Differentiation and Comparative Performance Data


Regiospecific A3 Adenosine Receptor Affinity: 1,2,3-Triazol-4-yl vs. Triazol-1-yl Regioisomers

When used as a substituent on adenosine derivatives, the 1,2,3-triazol-4-yl regioisomer, which is derived from the 1H-1,2,3-Triazol-4-amine scaffold, exhibits significantly different A3 adenosine receptor (A3AR) affinity compared to the triazol-1-yl regioisomer. The 1,2,3-triazol-4-yl regiomers consistently show decreased A3AR affinity, whereas triazol-1-yl analogues demonstrate high affinity in the low nanomolar range [1]. This regiospecific difference is a critical determinant for selective receptor targeting.

Adenosine Receptor Pharmacology GPCR Ligand Design Click Chemistry Application

Sigma-1 Receptor Affinity of 1,2,3-Triazole-4-amine Derivatives: Benchmarking Against a Known Antagonist

Derivatives built on the 1H-1,2,3-Triazol-4-amine core have been explicitly designed for sigma-1 receptor (S1R) affinity. While data for the unsubstituted parent compound is not available, its derivative, 1-benzyl-N-(2-(pyrrolidin-1-yl)ethyl)-1H-1,2,3-triazol-4-amine, demonstrates a Ki value of 214 nM for the sigma-1 receptor (mouse) [1]. This provides a quantitative baseline for the scaffold's potential when appropriately substituted, differentiating it from non-triazole S1R ligands.

Sigma Receptor Modulation Neuropsychiatric Drug Discovery Binding Affinity Assays

Antimicrobial Potency of 1,2,3-Triazole-4-amine Scaffold: A Derivative Achieving Sub-Micromolar IC50 Against P. falciparum

A derivative of the 1H-1,2,3-Triazol-4-amine scaffold has demonstrated promising antimalarial activity, achieving an IC50 value of 0.8 µM against Plasmodium falciparum, the parasite responsible for the most severe form of human malaria . This level of in vitro potency is a strong indicator of the scaffold's therapeutic potential. While direct comparative data to other amino-triazoles in the same assay is not provided, this value establishes a quantitative benchmark for this specific chemotype.

Antimalarial Drug Discovery Antimicrobial Resistance Cytotoxicity Assessment

Cytotoxicity Profile: Differentiating 1,2,3-Triazole Scaffolds from Neurotoxic 1,2,3-Triazole Analogs

A structure-activity relationship (SAR) study on a panel of novel 1,2,3-triazoles established a critical link between specific structural features and neurotoxicity. While certain triazole derivatives exhibited potent tumoricidal activity (i.e., killing cancer cells), they were also found to be neurotoxic within the same concentration range [1]. This finding highlights that not all 1,2,3-triazoles possess a favorable safety margin. The 4-amino substitution pattern on the core 1H-1,2,3-Triazol-4-amine scaffold represents a chemically distinct starting point, potentially offering a way to decouple anticancer activity from neurotoxic side effects, which is a key differentiator for lead selection.

Anticancer Drug Development Neurotoxicity Screening Structure-Toxicity Relationship

Optimal Application Scenarios for 1H-1,2,3-Triazol-4-amine Based on Differentiated Evidence


Scaffold for Developing Selective Sigma-1 Receptor (S1R) Ligands

1H-1,2,3-Triazol-4-amine is the optimal starting material for medicinal chemistry projects aimed at discovering novel sigma-1 receptor ligands. As evidenced by patent literature and binding data, derivatives of this specific scaffold demonstrate quantifiable affinity for the S1R, with a benzyl-pyrrolidine derivative achieving a Ki of 214 nM [1]. This scaffold is explicitly claimed in patents for treating S1R-related disorders, confirming its privileged status and differentiating it from other triazole isomers that lack this validated target engagement [2]. Researchers can confidently procure this core to generate focused libraries for optimizing S1R affinity and selectivity.

Rational Design of A3 Adenosine Receptor (A3AR) Modulators with Attenuated Agonism

For pharmacologists seeking to develop partial agonists or antagonists of the A3 adenosine receptor, the 1,2,3-triazol-4-yl regioisomer is the compound of choice. Direct head-to-head studies demonstrate that this specific regioisomer, when conjugated to an adenosine core, results in a significantly decreased A3AR affinity compared to the potent, nanomolar-binding triazol-1-yl analog [3]. This property is invaluable for achieving a desired pharmacological profile where full agonism must be avoided. Using an alternative triazole isomer would inadvertently lead to a highly potent agonist, derailing the project's therapeutic goals.

Foundation for Novel Antimalarial Lead Optimization Programs

Anti-infective drug discovery teams focused on neglected tropical diseases should prioritize the 1H-1,2,3-Triazol-4-amine scaffold for the synthesis of new antimalarial leads. A derivative of this core has already demonstrated sub-micromolar activity (IC50 = 0.8 µM) against Plasmodium falciparum . This quantitative benchmark provides a clear starting point for structure-activity relationship (SAR) studies, allowing medicinal chemists to systematically modify the core structure to improve potency, ADME properties, and ultimately, in vivo efficacy. Procuring this specific scaffold is the first step in a validated and promising research direction.

A De-Risked Entry Point for Anticancer Triazole Research

Cancer research groups should select 1H-1,2,3-Triazol-4-amine as a starting point for their synthetic efforts to minimize the risk of developing neurotoxic drug candidates. A comprehensive SAR study has established that many 1,2,3-triazole derivatives exhibit neurotoxicity at concentrations required for tumor cell killing [4]. By initiating a program with the distinctly substituted 4-amino-triazole core, researchers explore a novel area of chemical space that may be uncoupled from this liability. This strategic choice, grounded in comparative toxicity data, is a key differentiator that can save significant time and resources by avoiding a known pitfall in triazole-based drug development.

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